cis-(3,3-Dimethyl-1-butenyl) ethyl ether
Description
cis-(3,3-Dimethyl-1-butenyl) ethyl ether (CAS 16969-19-0) is an unsaturated ether with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol . Its structure features a cis-configuration at the double bond, which influences its stereochemical behavior and reactivity.
Key thermodynamic data from Okuyama et al. (1969) reveal that the enthalpy change (ΔrH°) for cis-trans isomerization in the liquid phase is -7.0 ± 2.6 kJ/mol, indicating a slight energetic preference for one isomer under equilibrium conditions .
Properties
CAS No. |
18951-57-0 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(Z)-1-ethoxy-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C8H16O/c1-5-9-7-6-8(2,3)4/h6-7H,5H2,1-4H3/b7-6- |
InChI Key |
WSGATPNSJGOYHJ-SREVYHEPSA-N |
Isomeric SMILES |
CCO/C=C\C(C)(C)C |
Canonical SMILES |
CCOC=CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-(3,3-Dimethyl-1-butenyl) ethyl ether can be synthesized through various methods. One common approach involves the reaction of butyraldehyde diethyl acetal with specific reagents under controlled conditions. This process typically requires the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of advanced catalytic systems and continuous monitoring of reaction parameters are crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
cis-(3,3-Dimethyl-1-butenyl) ethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated ethers.
Substitution: It can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrogen halides (HX) are typically employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the reagents used.
Scientific Research Applications
cis-(3,3-Dimethyl-1-butenyl) ethyl ether has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of cis-(3,3-Dimethyl-1-butenyl) ethyl ether involves its interaction with specific molecular targets. The double bond in its structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved often depend on the specific reaction conditions and the presence of catalysts .
Comparison with Similar Compounds
Structural and Thermodynamic Differences
- Isomer Stability : The target compound exhibits cis-trans isomerization with measurable enthalpy changes, unlike simpler ethers like ethyl propenyl ether , which are often handled as isomer mixtures .
- Chromatographic Behavior : In silica gel chromatography, cis-isomers of analogous ethers (e.g., spirooxindolo-β-lactams) display higher mobility than trans-isomers when eluted with hexane-ethyl acetate mixtures . This suggests that This compound may also separate efficiently under similar conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
